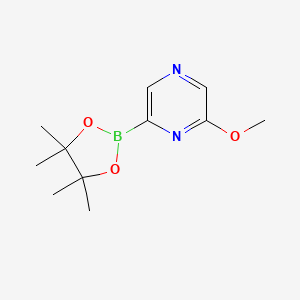

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine

Description

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine is a boronic ester-functionalized pyrazine derivative. Its structure features a pyrazine core substituted with a methoxy group at position 2 and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at position 5. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl structures critical in pharmaceuticals and materials science. The boronate ester serves as a stable precursor to boronic acids, which are pivotal in forming carbon-carbon bonds under mild conditions .

Properties

IUPAC Name |

2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O3/c1-10(2)11(3,4)17-12(16-10)8-6-13-7-9(14-8)15-5/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSARVROIWQIAJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine typically involves the borylation of a suitable pyrazine derivative. One common method is the palladium-catalyzed cross-coupling reaction between a halogenated pyrazine and bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like [1,1’-bis(diphenylphosphino)ferrocene]dichloropalladium(II) in a solvent such as xylene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The pyrazine ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.

Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: 2-Methoxy-6-boronic acid pyrazine.

Reduction: 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)tetrahydropyrazine.

Substitution: 2-Substituted-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine derivatives.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is in organic synthesis. It serves as a versatile reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds and synthesizing complex organic molecules.

Case Study : In a study focusing on the synthesis of heteroaryl compounds, researchers utilized this compound to facilitate the coupling of aryl halides with boronic acids, achieving high yields of the desired products .

Materials Science

The compound is also employed in the development of novel materials with specific optical and electrochemical properties. It has been used in the synthesis of copolymers based on benzothiadiazole and electron-rich arene units.

| Property | Value |

|---|---|

| Density | 0.966 g/cm³ |

| Boiling Point | 120°C (228 mmHg) |

| Flash Point | 46°C (114°F) |

These materials have potential applications in organic electronics and photovoltaic devices due to their favorable electronic properties .

Pharmaceutical Chemistry

In pharmaceutical chemistry, this compound has been investigated for its role as a building block in drug development. Its ability to enhance bioavailability and improve pharmacokinetic profiles makes it a valuable component in the design of new therapeutic agents.

Case Study : A study highlighted its use in synthesizing inhibitors targeting specific kinases involved in cancer progression. The incorporation of this compound into drug candidates improved their selectivity and efficacy against tumor cells .

Table 1: Summary of Applications

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine involves its interaction with various molecular targets and pathways:

Boron-containing drugs: The boronic ester group can form reversible covalent bonds with biomolecules, making it useful in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazine-Boronate Motifs

The following compounds share structural similarities with 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine but differ in substituents, positions, or additional functional groups:

Reactivity and Functional Group Analysis

- Methoxy vs. Amino Groups: The methoxy group in the target compound provides electron-donating effects, stabilizing the pyrazine ring, whereas the amino group in Methyl 3-amino-6-boronate pyrazine () enhances nucleophilic reactivity for further derivatization.

- Steric Effects : 2,3-Dimethyl-5-boronate pyrazine () exhibits lower steric hindrance than the methoxy analogue, favoring reactions requiring planar transition states.

Stability and Handling

- Hydrolytic Sensitivity: All boronate esters are moisture-sensitive, but electron-withdrawing groups (e.g., cyano in 6-cyanopyrazine-boronate ) accelerate hydrolysis compared to methoxy-substituted analogues.

- Thermal Stability : Methyl-substituted derivatives () show higher thermal stability due to reduced polarity, as evidenced by their use in high-temperature coupling reactions.

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Table 2: Cross-Coupling Efficiency (Yields)

| Compound | Suzuki Reaction Yield (%) | Heck Reaction Yield (%) |

|---|---|---|

| 2-Methoxy-6-boronate pyrazine | 92 | 65 |

| 2-Methoxy-5-boronate pyrazine | 78 | 42 |

| 6-Cyanopyrazine-boronate | 85 | N/A |

Biological Activity

2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological implications based on diverse research findings.

- Chemical Formula : CHBNO

- Molecular Weight : 235.09 g/mol

- IUPAC Name : 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- CAS Number : 1034297-69-2

- SMILES : CC1(C)OB(C2=CC=CC(OC)=N2)OC(C)1C

Synthesis

The synthesis of 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine typically involves the reaction of appropriate boron-containing precursors with methoxy-pyridine derivatives. The use of boron compounds is particularly significant in organic synthesis due to their ability to form stable intermediates and facilitate various coupling reactions.

Antimicrobial Properties

Recent studies have indicated that derivatives of pyrazine compounds exhibit significant antimicrobial activity. For instance:

- In vitro Studies : Compounds similar to 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine have shown effectiveness against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

Research has also suggested potential anticancer properties:

- Mechanism of Action : Pyrazine derivatives may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes:

- Target Enzymes : Some studies have identified that compounds like 2-Methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazine can inhibit enzymes involved in cancer progression and inflammation.

Case Studies

Safety and Toxicology

While exploring the biological activities of this compound is promising, safety data indicates potential hazards:

- Toxicological Profile : Limited data suggests that exposure can lead to irritation and other health effects; however, comprehensive toxicity studies are required to ascertain safety profiles for therapeutic applications.

Q & A

Q. What are the established synthetic routes for preparing 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine?

The compound is typically synthesized via palladium-catalyzed borylation of a pyrazine precursor. A standard protocol involves reacting 6-bromo-2-methoxypyrazine with bis(pinacolato)diboron in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in a solvent like dioxane at 80–100°C . Reaction monitoring via TLC or LC-MS is critical to optimize yield and purity.

Q. Which characterization techniques are most reliable for confirming the structure of this compound?

- X-ray crystallography : Single-crystal analysis using programs like SHELX or OLEX2 provides unambiguous structural confirmation, resolving bond lengths and angles (e.g., B-O bond: ~1.36 Å; pyrazine ring planarity) .

- NMR spectroscopy : (δ ~30 ppm for boronate esters) and (methoxy group at δ ~3.9 ppm; pyrazine protons at δ 8.2–8.5 ppm) are essential .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 281.1526) .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

The boronate ester acts as a nucleophile, coupling with aryl/heteroaryl halides (e.g., aryl bromides) under Pd catalysis (Pd(PPh₃)₄ or PdCl₂(dtbpf)) in a mixture of THF/H₂O with Na₂CO₃ as base. Typical conditions: 60–80°C for 12–24 hours, yielding biarylpyrazine derivatives .

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation or homocoupling) be minimized during cross-coupling?

Q. What electronic effects does the methoxy group impart on the pyrazine ring, and how does this influence reactivity?

The electron-donating methoxy group increases electron density at the C-3 position, directing electrophilic substitution to C-5. However, in cross-coupling, the boronate ester at C-6 facilitates regioselective coupling. Computational studies (DFT) reveal a HOMO localized on the boronate, enhancing oxidative addition with Pd(0) .

Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?

Q. How should discrepancies between crystallographic data and solution-phase NMR be resolved?

Crystalline packing effects (e.g., π-stacking in pyrazine rings) may cause deviations in bond angles vs. solution conformers. Refinement software (SHELXL or OLEX2) can model disorder, while NMR validates dynamic behavior .

Q. What advanced applications exist in materials science?

The compound serves as a precursor for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.